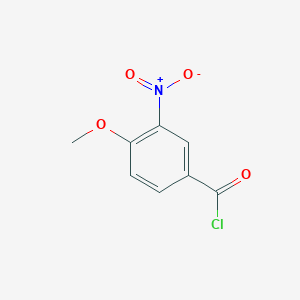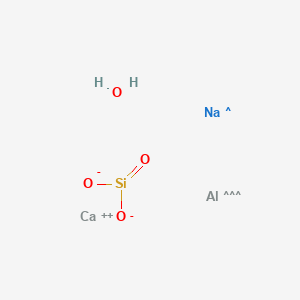
Beidellite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beidellite is a type of clay mineral that belongs to the smectite group. It is a layered silicate mineral that has a unique structure, which makes it an important material for various scientific research applications. Beidellite is found in various parts of the world, including the United States, France, and China.
Mecanismo De Acción
The mechanism of action of beidellite is related to its unique structure, which consists of layers of silica tetrahedra and alumina octahedra. The layers are held together by weak electrostatic forces, which allow the layers to slide over each other. This property makes beidellite an effective sorbent material, as it can adsorb molecules onto its surface. In addition, beidellite has a high surface area, which allows it to interact with other molecules and ions.
Efectos Bioquímicos Y Fisiológicos
Beidellite has been investigated for its potential biochemical and physiological effects. In vitro studies have shown that beidellite can inhibit the growth of bacteria, such as Escherichia coli and Staphylococcus aureus. In addition, beidellite has been shown to stimulate the immune system by activating macrophages and increasing cytokine production. However, more research is needed to fully understand the biochemical and physiological effects of beidellite.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Beidellite has several advantages for use in lab experiments. It is readily available and relatively inexpensive compared to other materials. In addition, beidellite has a high surface area and can be easily modified to enhance its properties. However, there are also limitations to using beidellite in lab experiments. The synthesis process can be time-consuming and requires specialized equipment. In addition, the properties of beidellite can vary depending on the synthesis conditions, which can make it difficult to compare results between studies.
Direcciones Futuras
There are several future directions for research on beidellite. One area of research is in the development of beidellite-based drug delivery systems. Beidellite has been shown to have potential as a carrier for drugs, but more research is needed to optimize its properties for this application. Another area of research is in the use of beidellite for environmental remediation. Beidellite has been shown to be effective in removing pollutants from water and soil, but more research is needed to determine its effectiveness in real-world conditions. Finally, more research is needed to fully understand the biochemical and physiological effects of beidellite, particularly in relation to its potential use in biomedicine.
Conclusion:
Beidellite is a unique clay mineral with a wide range of scientific research applications. Its unique structure and properties make it an effective sorbent material, filler material, and potential drug delivery system. While there are limitations to using beidellite in lab experiments, its advantages make it a promising material for future research. More research is needed to fully understand the biochemical and physiological effects of beidellite, and to optimize its properties for various applications.
Métodos De Síntesis
Beidellite can be synthesized by hydrothermal methods, which involve the use of high pressure and temperature conditions to promote the growth of the mineral. The synthesis process can be controlled by adjusting the reaction conditions, such as temperature, pressure, and pH. The resulting beidellite can be characterized using various techniques, such as X-ray diffraction, scanning electron microscopy, and Fourier transform infrared spectroscopy.
Aplicaciones Científicas De Investigación
Beidellite has a wide range of scientific research applications, such as in the fields of environmental science, materials science, and biomedicine. In environmental science, beidellite is used as a sorbent material to remove pollutants from water and soil. In materials science, beidellite is used as a filler material to enhance the mechanical properties of polymers and composites. In biomedicine, beidellite has been investigated for its potential use as a drug delivery system and for its antibacterial properties.
Propiedades
Número CAS |
12172-85-9 |
|---|---|
Nombre del producto |
Beidellite |
Fórmula molecular |
AlCaH2NaO4Si |
Peso molecular |
184.15 g/mol |
InChI |
InChI=1S/Al.Ca.Na.O3Si.H2O/c;;;1-4(2)3;/h;;;;1H2/q;+2;;-2; |
Clave InChI |
VNSBYDPZHCQWNB-UHFFFAOYSA-N |
SMILES |
O.[O-][Si](=O)[O-].[Na].[Al].[Ca+2] |
SMILES canónico |
O.[O-][Si](=O)[O-].[Na].[Al].[Ca+2] |
Otros números CAS |
12172-85-9 |
Sinónimos |
beidellite |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



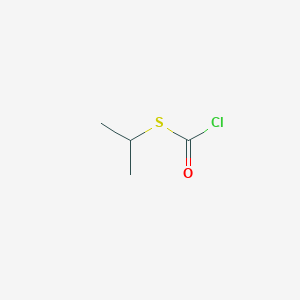
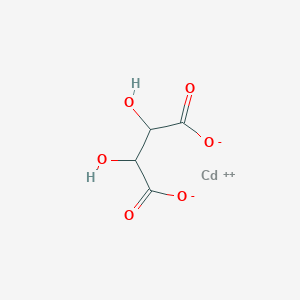

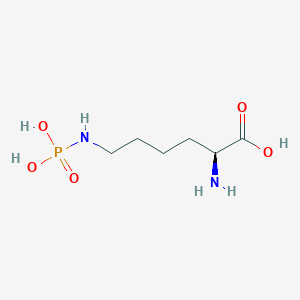

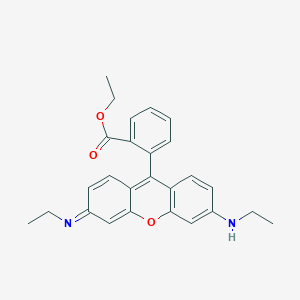
![1-[2-[Ethyl[4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride](/img/structure/B77284.png)
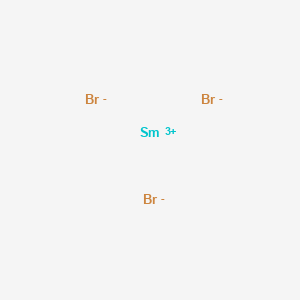
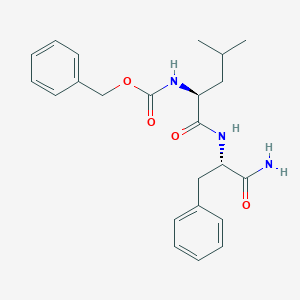
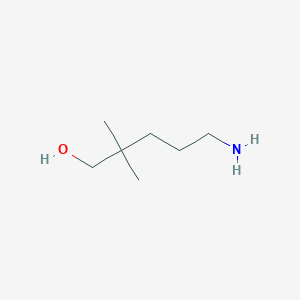

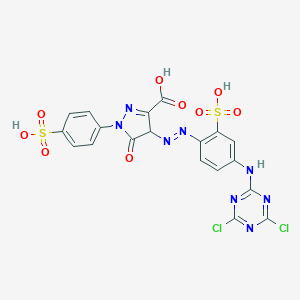
![(1R,13R)-9-Methoxy-7,11,17,19,23-pentaoxahexacyclo[11.10.0.02,10.04,8.014,22.016,20]tricosa-2(10),3,5,8,14,16(20),21-heptaene](/img/structure/B77291.png)
